molecular formula C8H8BrFO B1284107 1-Bromo-4-(2-fluoroethoxy)benzene CAS No. 332-47-8

1-Bromo-4-(2-fluoroethoxy)benzene

Cat. No. B1284107
CAS RN: 332-47-8
M. Wt: 219.05 g/mol
InChI Key: HCSATMHJZXLZDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromo- and fluoro-substituted benzene derivatives can involve various strategies. For instance, regioselective fluorination of dibromovinyl benzene derivatives using wet tetra-n-butylammonium fluoride (TBAF) has been shown to yield bromo-fluorovinyl benzene compounds with high selectivity . Additionally, the synthesis of complex brominated natural products from simpler brominated phenols demonstrates the versatility of bromine in synthetic chemistry . These methods could potentially be adapted for the synthesis of 1-Bromo-4-(2-fluoroethoxy)benzene by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of bromo- and fluoro-substituted benzenes has been studied using various spectroscopic techniques and computational methods. For example, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene have been recorded, and its molecular geometry and vibrational frequencies have been calculated using density functional theory (DFT) . Similar analytical and computational approaches could be applied to determine the molecular structure of 1-Bromo-4-(2-fluoroethoxy)benzene.

Chemical Reactions Analysis

The reactivity of bromo-substituted benzenes with other chemical species can lead to a variety of products. For instance, the treatment of 1-bromo-2-(trifluoromethoxy)benzene with lithium diisopropylamide (LDA) generates different phenyllithium intermediates, which can be further transformed into various compounds . Such reactivity patterns could be relevant when considering the chemical reactions of 1-Bromo-4-(2-fluoroethoxy)benzene with nucleophiles or bases.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and fluoro-substituted benzenes are influenced by the presence of these substituents. The study of 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives reveals how bromine interactions affect the solid-state packing of these molecules . Additionally, the fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene indicate that the presence of bromine can significantly affect the photophysical behavior of such compounds . These findings suggest that 1-Bromo-4-(2-fluoroethoxy)benzene may also exhibit unique physical and chemical properties due to its bromo- and fluoro-substituents.

Scientific Research Applications

Radiosynthesis Applications

  • Radiosynthesis of Fluoromethyl-benzenes: 1-Bromo-4-(2-fluoroethoxy)benzene is used in the synthesis of 1-[18F]fluoromethyl-4-methyl-benzene and a series of substituted 1-halomethyl-[18F]fluoromethyl-benzenes. These are created by nucleophilic substitution reactions for potential use as bifunctional labeling agents in radiopharmaceuticals (Namolingam, Luthra, Brady, & Pike, 2001).

Fluorescence Properties

  • Synthesis and Fluorescence Properties: The compound is utilized in the synthesis of fluorescent materials, as demonstrated by the creation of 1-Bromo-4-(2,2-diphenylvinyl) benzene. This compound exhibits unique photoluminescence properties, useful in the field of materials science (Liang Zuo-qi, 2015).

Organometallic Synthesis

  • Versatile Starting Material for Organometallic Synthesis: 1-Bromo-4-(2-fluoroethoxy)benzene and its derivatives are used as starting materials in various organometallic syntheses. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene is a precursor for synthetically useful reactions involving organometallic intermediates like phenylmagnesium, -lithium, and -copper (Porwisiak & Schlosser, 1996).

Aryne Route to Naphthalenes

  • Generation of Arynes: The compound is involved in reactions that generate arynes, which are intermediates in the synthesis of naphthalenes. This process involves treatment with lithium diisopropylamide (LDA) and further reactions to produce various naphthalene derivatives (Schlosser & Castagnetti, 2001).

Carbohydrate Fragmentation

  • Synthesis of Chiral Alditols: The compound is used in the fragmentation of carbohydrate anomeric alkoxyl radicals to synthesize chiral 1-bromo-1-fluoro-1-iodo-alditols, important in carbohydrate chemistry (Francisco et al., 2004).

Interchangeability in Solid State Structures

  • Study of Solid State Structures: The interchangeability of halogen and ethynyl substituents in the solid-state structures of substituted benzenes, including 1-bromo-4-(2-fluoroethoxy)benzene derivatives, is analyzed to understand molecular packing mechanisms (Robinson, Kariuki, Harris, & Philp, 1998).

Fluorination Reactions

  • Regioselective Fluorination: This compound is used in regioselective fluorination reactions to synthesize various fluorinated derivatives, important in pharmaceutical and agrochemical industries (Zhao, Ming, Tang, & Zhao, 2016).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1-bromo-4-(2-fluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSATMHJZXLZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCF)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80567666
Record name 1-Bromo-4-(2-fluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(2-fluoroethoxy)benzene

CAS RN

332-47-8
Record name 1-Bromo-4-(2-fluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Balaraman, S Kyriazakos, R Palmer… - Synthesis, 2022 - thieme-connect.com
A highly efficient method for C–F bond functionalization of a broad variety of activated and unactivated aliphatic substrates with inexpensive lithium iodide is presented. Primary, …
Number of citations: 3 www.thieme-connect.com
A Ouach, F Pin, E Bertrand, J Vercouillie… - European Journal of …, 2016 - Elsevier
We report here the synthesis of a large library of 1,2,3-triazole derivatives which were in vitro tested as α7 nAchR ligands. The SAR study revealed that several crucial factors are …
Number of citations: 17 www.sciencedirect.com

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